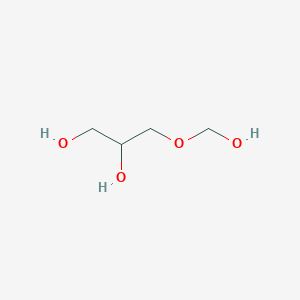
3-(Hydroxymethoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethoxy)propane-1,2-diol, also known as glycerin-α-monomethyl ether or glycerol 1-monomethyl ether, is an organic compound with the molecular formula C4H10O4. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a methoxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethoxy)propane-1,2-diol can be achieved through several methods. One common method involves the reaction of glycerol with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the selective formation of the desired product.
Another method involves the reduction of 2-methoxycinnamaldehyde, which can be achieved using catalytic hydrogenation. This method provides a high yield of the desired diol with minimal by-products .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial biosynthesis. This method leverages the metabolic pathways of certain microorganisms to convert biomass-derived feedstocks into the desired diol. This approach is considered more environmentally friendly compared to traditional petrochemical methods .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include hydroxyacetone, methylglyoxal, and various esters and ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Hydroxymethoxy)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: In pharmaceutical research, this compound is used as a solvent and diluent in drug formulations.
Industry: The compound is used in the production of antifreeze agents, liquid detergents, and biofuels.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethoxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a substrate for enzymes such as glycerol dehydratase, which catalyzes the conversion of glycerol derivatives into other metabolites . The compound’s methoxy group can undergo various chemical transformations, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: This compound has a similar backbone but with hydroxyl groups at different positions.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts different chemical properties compared to its analogs. This functional group allows for selective reactions and makes the compound valuable in specific industrial and research applications .
Propiedades
Fórmula molecular |
C4H10O4 |
|---|---|
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
3-(hydroxymethoxy)propane-1,2-diol |
InChI |
InChI=1S/C4H10O4/c5-1-4(7)2-8-3-6/h4-7H,1-3H2 |
Clave InChI |
LLEOBORMKXISHG-UHFFFAOYSA-N |
SMILES canónico |
C(C(COCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


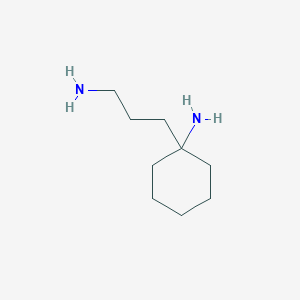
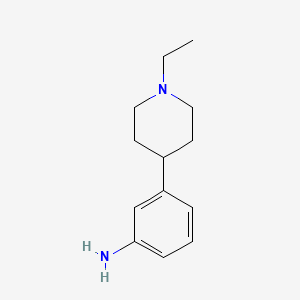
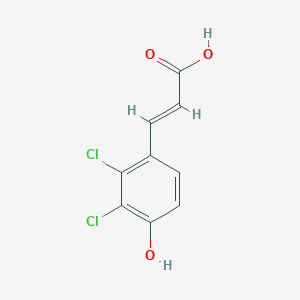
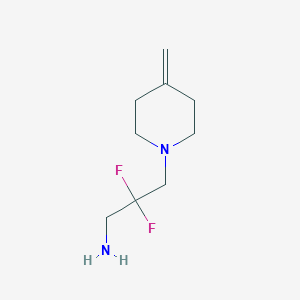
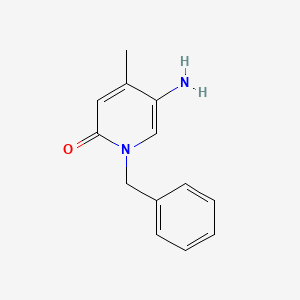
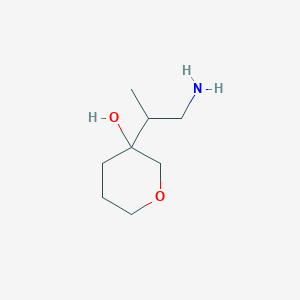
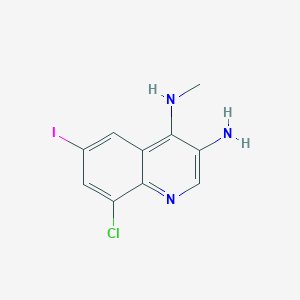
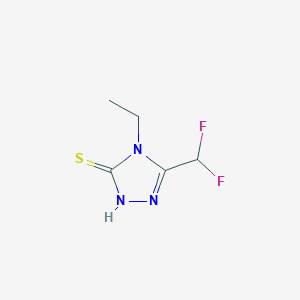
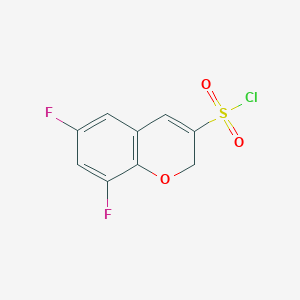
![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)

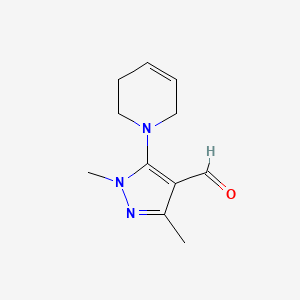
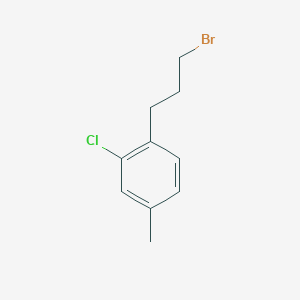
![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
